REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.[CH3:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH:12]1[C:24](OC)=[O:25]>C1COCC1>[OH:25][CH2:24][CH:12]1[CH:11]([CH3:10])[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:21])([CH3:23])[CH3:22])=[O:18])[CH2:13]1
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
CC1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for about 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
before quenching with 10% aqueous potassium sodium tartrate solution in water (50 mL)
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Type
|
STIRRING
|
Details
|
to stir for about 1 h before it
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Duration
|
1 h
|
Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned with EtOAc (200 mL) and brine (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(CCC1C)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |